6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and isoxazoles. Common synthetic routes may involve:
Condensation reactions: Combining pyrimidine derivatives with isoxazole derivatives under acidic or basic conditions.
Cyclization reactions: Formation of the pyrimidinedione ring through intramolecular cyclization.
Hydroxylation: Introduction of the hydroxyl group at the 6-position using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methyl groups and the isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione: can be compared with other pyrimidinedione derivatives and isoxazole-containing compounds.
Similar compounds: this compound, this compound.
Uniqueness
Structural uniqueness: The presence of both pyrimidinedione and isoxazole rings in the same molecule.
Biological activity: Unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-5-4-6(17-11-5)7-8(14)12(2)10(16)13(3)9(7)15/h4,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMJEBKQGQSJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=C(N(C(=O)N(C2=O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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